molecular formula C11H6F3N3O4S B1436355 4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine CAS No. 1823182-87-1

4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B1436355
CAS No.: 1823182-87-1
M. Wt: 333.25 g/mol
InChI Key: NOERLJQCWNTPNF-UHFFFAOYSA-N
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Description

4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine is a synthetic chemical compound of significant interest in medicinal chemistry and radiobiology research. This molecule features a hybrid structure, combining a 4-nitrophenylsulfonyl group with a 6-trifluoromethylpyrimidine heterocycle. The 4-nitrophenylsulfonamide (NPS) backbone is recognized from high-throughput screens as a novel class of small-molecule compounds that dramatically decrease mortality from the hematopoietic acute radiation syndrome (hARS) in preclinical models . These related compounds have been shown to mitigate radiation damage to multiple tissues, including against death after local abdominal and local thoracic irradiation, functioning through the activation of radiation-induced CD11b+Ly6G+Ly6C+ immature myeloid cells . The pyrimidine scaffold is a privileged structure in drug discovery, known for its diverse pharmacological potential and presence in numerous bioactive molecules . The incorporation of a trifluoromethyl group, a common strategy in modern medicinal chemistry, can influence the compound's metabolic stability, lipophilicity, and overall binding affinity. This compound is intended for research applications only, specifically for investigating novel radiation mitigators and exploring structure-activity relationships (SAR) within this promising class of therapeutic agents. Researchers can utilize this chemical tool to further elucidate the mechanisms of action behind radiation protection and to develop new countermeasures for radiation exposure. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC APPLICATIONS IN HUMANS OR ANIMALS.

Properties

IUPAC Name

4-(4-nitrophenyl)sulfonyl-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3O4S/c12-11(13,14)9-5-10(16-6-15-9)22(20,21)8-3-1-7(2-4-8)17(18)19/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOERLJQCWNTPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=NC=NC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701186503
Record name Pyrimidine, 4-[(4-nitrophenyl)sulfonyl]-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701186503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823182-87-1
Record name Pyrimidine, 4-[(4-nitrophenyl)sulfonyl]-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823182-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4-[(4-nitrophenyl)sulfonyl]-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701186503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 6-(Trifluoromethyl)pyrimidin-2(1H)-one Precursors

The starting point for the preparation of the target compound is often the synthesis of 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones. These precursors are crucial for subsequent functionalization steps.

  • A linear alkylation protocol involves selective O-alkylation of pyrimidin-2(1H)-one derivatives with brominated enaminones, yielding intermediates in high yields (up to 92%).
  • An alternative convergent strategy uses direct alkylation with 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines, which provides better yields and easier purification compared to the linear approach.
Entry Solvent Time (h) Temperature (°C) Yield (%)
1 MeCN 16 Reflux 87
2 MeCN 16 25 76
3 MeCN 1 Reflux 90
4 MeCN 1 25 63
5 Acetone 1 25 70
6 Acetone 1 Reflux 90

Table 1: Yields of O-alkylated pyrimidine intermediates under different conditions

Preparation of 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidines

This key intermediate is synthesized by the reaction of brominated enaminones with 2-methylisothiourea sulfate in hydrochloric acid, followed by iodination:

  • The reaction involves refluxing brominated enaminones with 2-methylisothiourea sulfate and concentrated HCl for 48 hours.
  • Subsequent iodination with potassium iodide in acetone yields the 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine in 62–65% yield.

This intermediate is critical for the chemoselective O-alkylation step that introduces the desired substituent at the 4-position of the pyrimidine ring.

Chemoselective O-Alkylation to Form 4-Substituted Pyrimidines

The pivotal step in synthesizing 4-((4-nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine is the O-alkylation of 6-(trifluoromethyl)pyrimidin-2(1H)-one with the halomethyl pyrimidine intermediate:

  • The reaction is typically performed in acetone or acetonitrile with potassium carbonate as a base.
  • Heating under reflux for 30 minutes to 1 hour leads to high conversion and yields (up to 90%).
  • The use of the iodomethyl moiety is preferred over chloro- or bromomethyl due to better reactivity and higher isolated yields.
  • Purification is achieved by recrystallization or column chromatography depending on the substituents.

This method provides a reliable route to the O-alkylated pyrimidine core bearing the trifluoromethyl group, which is a precursor to the sulfonylation step.

The introduction of the 4-nitrophenyl sulfonyl group onto the pyrimidine ring is achieved through sulfonylation reactions:

  • Sulfonyl chlorides, such as 4-nitrobenzenesulfonyl chloride, react with pyrimidine thioate or thiol derivatives under reflux in the presence of pyridine or other bases to form sulfonothioate intermediates.
  • Subsequent oxidation of these intermediates using hydrogen peroxide and glacial acetic acid at room temperature (25 °C) for 24 hours converts the sulfonothioates to sulfonyl derivatives, including sulfonyl methanones and sulfonyl pyrimidines.
  • The products are isolated by filtration and crystallization, yielding pure sulfonylated pyrimidine derivatives with good to excellent yields.

This oxidation step is crucial to obtain the sulfonyl functionality with the nitrophenyl substituent, completing the structure of the target compound.

Summary of Experimental Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Synthesis of brominated enaminones Literature procedures - Starting materials for alkylation
Formation of 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine 2-methylisothiourea sulfate, HCl, reflux 48 h; KI iodination 62–65 Key alkylating agent
O-Alkylation of pyrimidin-2(1H)-one K2CO3, Me2CO or MeCN, reflux 0.5–1 h 70–90 Chemoselective alkylation
Sulfonylation with 4-nitrobenzenesulfonyl chloride Pyridine, reflux 10 h - Formation of sulfonothioate intermediates
Oxidation to sulfonyl derivative H2O2 (50%), glacial acetic acid, 25 °C, 24 h Good Conversion to sulfonyl compound

Research Findings and Analysis

  • The direct alkylation method using 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine intermediates is superior to cyclocondensation routes, offering higher yields and simpler purification.
  • The iodomethyl moiety is the most reactive halogen substituent for the alkylation step, significantly influencing the efficiency of the synthesis.
  • The sulfonylation and oxidation steps are mild and efficient, employing hydrogen peroxide and acetic acid to convert sulfonothioates to sulfonyl derivatives without harsh conditions, preserving the integrity of sensitive substituents like nitro groups.
  • The overall synthetic approach allows for structural diversification, enabling the preparation of various substituted pyrimidine sulfonyl derivatives for biological screening and further applications.

Chemical Reactions Analysis

Types of Reactions

4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research has indicated that 4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine exhibits promising anticancer properties. In vitro studies demonstrated its effectiveness in inhibiting cancer cell proliferation, particularly in breast and lung cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the activation of specific signaling pathways.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines. Results showed a notable reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development in cancer therapeutics.

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary tests indicated that it exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Chemical Synthesis

The synthesis of this compound involves several steps, including the formation of the pyrimidine core followed by substitution reactions to introduce the nitrophenylsulfonyl and trifluoromethyl groups.

Synthesis Overview:

  • Formation of Pyrimidine Ring: Starting from appropriate precursors, the pyrimidine ring is constructed through cyclization reactions.
  • Sulfonylation: The introduction of the sulfonyl group is achieved using sulfonyl chlorides.
  • Trifluoromethylation: Trifluoromethyl groups are added using reagents such as trifluoromethyl iodide under basic conditions.

Mechanism of Action

The mechanism of action of 4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The nitrophenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Substituent Variations: Sulfonyl vs. Thio and Mercapto Groups

4-((4-Nitrophenyl)thio)-6-(trifluoromethyl)pyrimidine

  • Molecular Formula : C₁₁H₆F₃N₃O₂S; MW: 301.25
  • Key Differences: Replacing the sulfonyl group with a thio (-S-) group reduces molecular weight by 32 g/mol and decreases polarity.

2-Mercapto-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine

  • Molecular Formula : C₁₁H₆F₃N₃O₂S; MW: 301.25
  • Key Differences : The mercapto (-SH) group introduces hydrogen-bonding capacity, which may enhance solubility in polar solvents compared to the sulfonyl analog. However, the -SH group is prone to oxidation, reducing stability under physiological conditions.

Impact on Bioactivity :

  • Sulfonyl derivatives exhibit higher metabolic stability due to resistance to enzymatic cleavage compared to thio or mercapto analogs.
  • Thio and mercapto groups may improve membrane permeability but compromise oxidative stability .

Electronic Effects: Nitro vs. Methoxy and Hydroxy Substitutents

2-Hydroxy-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine

  • Molecular Formula : C₁₁H₆F₃N₃O₃; MW: 285.18
  • Key Differences: Replacing the sulfonyl group with a hydroxyl (-OH) increases hydrogen-bond donor capacity, improving aqueous solubility. However, the -OH group’s electron-donating nature reduces the pyrimidine ring’s electrophilicity compared to the nitro-sulfonyl combination.

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

  • Key Differences : Methoxy (-OCH₃) groups are electron-donating, which can decrease the pyrimidine ring’s reactivity toward electrophilic attack. This contrasts with the electron-withdrawing nitro group in the target compound, which enhances electrophilicity and stabilizes negative charges in intermediates .

Impact on Reactivity :

  • Nitro-sulfonyl substitution favors reactions requiring electron-deficient aromatic systems (e.g., SNAr).
  • Methoxy or hydroxy groups may redirect reactivity toward electrophilic substitution pathways .

Structural Analogues with Heterocyclic Modifications

N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide

  • Key Differences: Incorporation of a phosphorylmethyl group introduces steric bulk and phosphorus-based electronic effects.

2-Amino-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine

  • Key Differences: Substituting the nitro-sulfonyl group with an amino-pyridinyl moiety alters electronic and steric profiles. Amino groups enhance basicity, which may affect binding to biological targets like kinases or DNA .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula MW Key Substituents Solubility (Predicted) Bioactivity Potential
4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine C₁₁H₆F₃N₃O₄S 333.25 -SO₂-(4-NO₂Ph), -CF₃ Moderate (polar solvents) Enzyme inhibition, antimicrobial
4-((4-Nitrophenyl)thio)-6-(trifluoromethyl)pyrimidine C₁₁H₆F₃N₃O₂S 301.25 -S-(4-NO₂Ph), -CF₃ Low (non-polar solvents) Less stable in vivo
2-Hydroxy-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine C₁₁H₆F₃N₃O₃ 285.18 -OH, -CF₃ High (aqueous) Antioxidant, chelator
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-... C₂₅H₂₃FN₄O 426.48 -OCH₃, -NHCH₂-(4-OCH₃Ph) Moderate Immunomodulatory

Biological Activity

4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine, with the CAS number 1823182-87-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H6F3N3O4S
  • Molecular Weight : 333.25 g/mol
  • Purity : >95% .

Synthesis

The compound can be synthesized through various methods, often involving the introduction of sulfonyl and trifluoromethyl groups into the pyrimidine structure. The synthetic routes typically utilize reactions such as nucleophilic substitution and coupling reactions .

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in anti-cancer and antibacterial applications.

Anticancer Activity

  • Cell Lines Tested : The compound has been evaluated against multiple cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and others.
  • IC50 Values : The compound demonstrated significant antiproliferative activity with IC50 values ranging from 3.2 nM to 981 nM depending on the specific analogs and substitutions made .
  • Mechanism of Action : The presence of the nitrophenyl and trifluoromethyl groups appears to enhance the compound's ability to inhibit tumor growth by affecting cellular pathways involved in proliferation.

Antibacterial Activity

  • Minimum Inhibitory Concentrations (MIC) : The compound showed promising antibacterial properties with MIC values as low as 4.88 µg/mL against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Comparative Studies : When compared to standard antibiotics, this compound exhibited superior activity in certain cases, making it a candidate for further development as an antibacterial agent .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the introduction of electron-withdrawing groups such as nitro and trifluoromethyl significantly enhances the biological activity of the pyrimidine derivatives. Key findings include:

  • Substituent Effects : Strong electron-withdrawing groups at the para position of the phenyl ring improve antiproliferative activity.
  • Steric Factors : Increased steric hindrance from larger substituents leads to decreased activity, suggesting a balance between electronic effects and steric factors is crucial for optimal activity .

Data Table: Biological Activity Summary

Activity TypeCell Line/PathogenIC50/MIC ValueReference
AnticancerA5493.2 nM
AnticancerHCT116981 nM
AntibacterialE. coli4.88 µg/mL
AntibacterialS. aureus10 µg/mL

Case Studies

  • Study on Antiproliferative Effects : A study involving several analogs of this compound highlighted that modifications at the para position significantly influenced its potency against colon cancer cell lines.
  • Antibacterial Evaluation : In vitro studies demonstrated that this compound's derivatives could effectively inhibit bacterial growth, suggesting potential for treating resistant strains.

Q & A

Q. What are the common synthetic routes for preparing 4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including sulfonation and nitration. A critical step is the coupling of a pyrimidine intermediate with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., using potassium carbonate in DMF) . Brominated pyrimidine intermediates, as reported by Ondi et al. (2004), can serve as precursors for introducing trifluoromethyl groups via nucleophilic substitution . Yield optimization requires careful control of temperature (often 0–60°C), stoichiometric ratios of reagents, and inert atmospheres to prevent side reactions. Purification via column chromatography or recrystallization is essential to isolate the product .

Q. How can spectroscopic and crystallographic methods characterize the structure of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments, with deshielding effects observed for the trifluoromethyl (-CF₃) and sulfonyl (-SO₂) groups. The nitro group (-NO₂) causes distinct splitting patterns in aromatic regions .
  • X-ray Crystallography : Single-crystal studies reveal bond angles and dihedral angles between the pyrimidine ring and substituents. For example, the tetrahedral geometry of the sulfonyl group and planarity of the pyrimidine ring can be confirmed .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the nitro and trifluoromethyl moieties .

Q. What are the typical reactivity profiles of sulfonylpyrimidine derivatives in nucleophilic substitution reactions?

The sulfonyl group (-SO₂-) acts as an electron-withdrawing group, activating the pyrimidine ring for nucleophilic attack at the 2-, 4-, and 6-positions. For example, the trifluoromethyl group stabilizes intermediates during substitution, while the nitro group directs electrophiles to specific positions. Reaction rates depend on solvent polarity (e.g., DMF vs. THF) and the nature of nucleophiles (e.g., amines vs. thiols) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the trifluoromethyl group in this compound?

Density Functional Theory (DFT) calculations analyze electron density maps and frontier molecular orbitals (FMOs) to predict sites of electrophilic/nucleophilic attack. The trifluoromethyl group’s strong -I effect lowers the LUMO energy, making adjacent carbons susceptible to nucleophilic substitution. Solvent effects can be modeled using polarizable continuum models (PCMs) to refine reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data for sulfonylpyrimidine derivatives?

Contradictions often arise from differences in assay conditions (e.g., pH, cell lines) or impurities in synthesized batches. Methodological solutions include:

  • Reproducibility Checks : Repeating experiments under standardized conditions (e.g., ISO guidelines).
  • Purity Validation : Using HPLC-MS to confirm compound integrity (>95% purity) .
  • Theoretical Alignment : Linking results to established mechanisms (e.g., enzyme inhibition kinetics) to identify outliers .

Q. How can reaction conditions be optimized for introducing the nitro group during synthesis?

Nitration using HNO₃/H₂SO₄ mixtures requires precise control of temperature (0–5°C) to avoid over-nitration. Alternative methods, such as acetyl nitrate in acetic anhydride, reduce side products. Monitoring via TLC or in-situ IR spectroscopy ensures reaction progress . Post-nitration, quenching with ice-water and neutralization with NaHCO₃ minimizes decomposition .

Methodological Considerations

Q. What analytical techniques are critical for assessing stability under varying pH and temperature?

  • HPLC-UV/Vis : Tracks degradation products under accelerated stability conditions (e.g., 40°C/75% RH).
  • Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds.
  • pH-Dependent Solubility Studies : Identify optimal storage conditions (e.g., buffered solutions at pH 7.4) .

Q. How does the electronic effect of the nitro group influence spectroscopic data?

The nitro group’s strong electron-withdrawing nature causes downfield shifts in ¹H NMR (e.g., aromatic protons at δ 8.2–8.5 ppm) and distinct IR stretches (~1520 cm⁻¹ for asymmetric NO₂) . In X-ray studies, it contributes to planar geometry and intermolecular interactions (e.g., π-π stacking) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-((4-Nitrophenyl)sulfonyl)-6-(trifluoromethyl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.